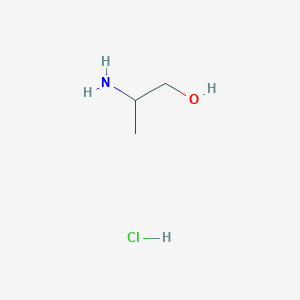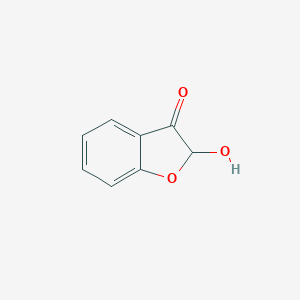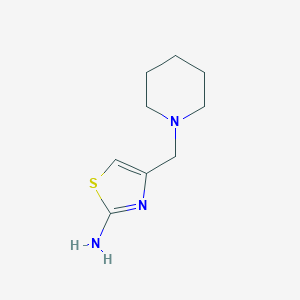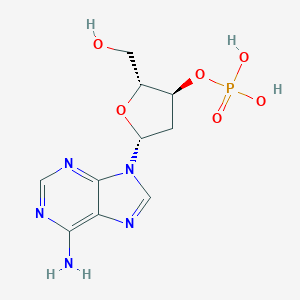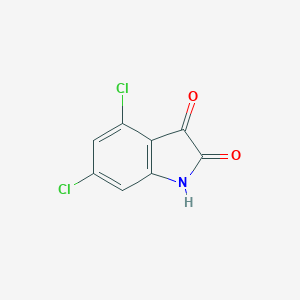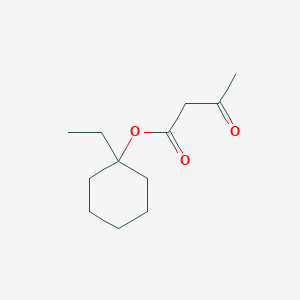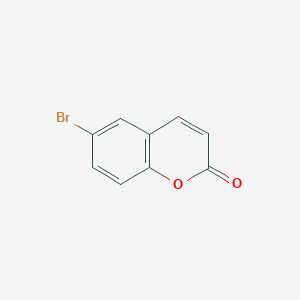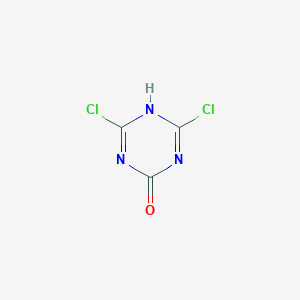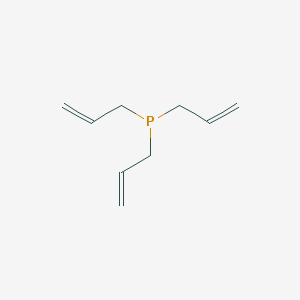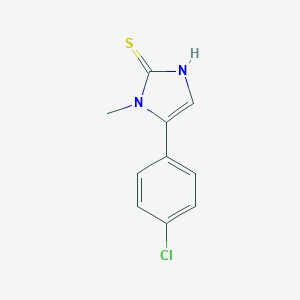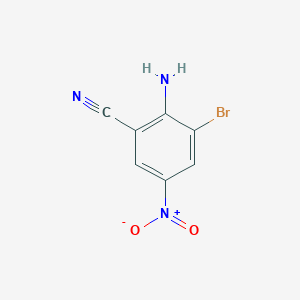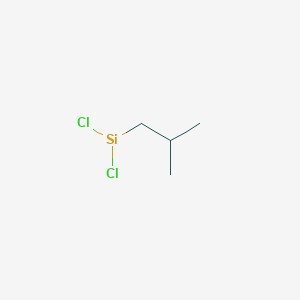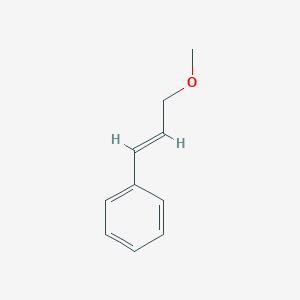
(3-Methoxy-1-propenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-1-propenyl)benzene, also known as isoeugenol, is an organic compound that belongs to the phenylpropene class of chemicals. It is commonly found in various plants such as basil, nutmeg, and clove. Isoeugenol has been widely studied for its potential applications in various fields, including pharmaceuticals, food, and cosmetics.
Mecanismo De Acción
The mechanism of action of (3-Methoxy-1-propenyl)benzene is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Isoeugenol has been shown to inhibit the activation of these pathways, leading to reduced inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Isoeugenol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Isoeugenol has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isoeugenol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily stored. However, (3-Methoxy-1-propenyl)benzene has some limitations in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant and may interfere with some experiments.
Direcciones Futuras
There are several future directions for the study of (3-Methoxy-1-propenyl)benzene. One potential area of research is the development of (3-Methoxy-1-propenyl)benzene-based drugs for the treatment of various inflammatory diseases. Another area of research is the investigation of the potential anticancer properties of (3-Methoxy-1-propenyl)benzene. It has been shown to inhibit the growth of various cancer cell lines, making it a potential therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (3-Methoxy-1-propenyl)benzene and its potential therapeutic applications.
Métodos De Síntesis
Isoeugenol can be synthesized through several methods, including the reaction of eugenol with potassium hydroxide or sodium hydroxide, and the reaction of eugenol with acetic anhydride or acetyl chloride. The most common method of synthesis is the reaction of eugenol with potassium hydroxide, which yields (3-Methoxy-1-propenyl)benzene and water.
Aplicaciones Científicas De Investigación
Isoeugenol has been studied extensively for its potential therapeutic properties. It has been found to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Isoeugenol has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to reduce inflammation and oxidative stress in animal models, making it a potential therapeutic agent for various inflammatory diseases.
Propiedades
Número CAS |
16277-67-1 |
|---|---|
Nombre del producto |
(3-Methoxy-1-propenyl)benzene |
Fórmula molecular |
C10H12O |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
[(E)-3-methoxyprop-1-enyl]benzene |
InChI |
InChI=1S/C10H12O/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3/b8-5+ |
Clave InChI |
XOURNDFHPYLQDJ-VMPITWQZSA-N |
SMILES isomérico |
COC/C=C/C1=CC=CC=C1 |
SMILES |
COCC=CC1=CC=CC=C1 |
SMILES canónico |
COCC=CC1=CC=CC=C1 |
Otros números CAS |
16277-67-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)
